2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole
Description
The compound 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole (hereafter referred to as Compound A) is a bis-indole derivative featuring two 2-methylindole moieties bridged by a methyl group. One indole unit is substituted with a 4-isopropylphenyl group at the 3-position.
Properties
IUPAC Name |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2/c1-17(2)20-13-15-21(16-14-20)28(26-18(3)29-24-11-7-5-9-22(24)26)27-19(4)30-25-12-8-6-10-23(25)27/h5-17,28-30H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBZHHZSTAXROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)C(C)C)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400317 | |
| Record name | F1387-0044 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618406-23-8 | |
| Record name | F1387-0044 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole, often involves multi-step processes. One common method is the Fischer indole synthesis, which typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the indole structure.
Industrial Production Methods
Industrial production of such indole derivatives may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and scalability. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxaldehyde, while reduction can produce indoline derivatives .
Scientific Research Applications
2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.
Medicine: This compound is investigated for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole involves its interaction with specific molecular targets. Indole derivatives often bind to receptors or enzymes, modulating their activity. For instance, they can inhibit the activity of certain kinases or interact with DNA to exert their effects . The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Variations
Substituent Effects on Electronic Properties
- Nitro-substituted analog : The compound 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)methyl]-1H-indole (CAS 6340-89-2, Compound B ) replaces the isopropyl group with a nitro substituent. The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and increasing polarity. This contrasts with the electron-donating isopropyl group in Compound A, which enhances hydrophobicity and may improve membrane permeability .
- Trifluoromethyl-substituted analog: The biphenyl derivative 4'-methoxy-3-(5-(trifluoromethyl)-1H-indol-2-yl)biphenyl-4-ol (C22H16F3NO2, Compound C) incorporates a trifluoromethyl group, which combines electronegativity and lipophilicity. This substitution pattern is distinct from Compound A but shares the indole core, suggesting divergent binding modes in biological targets .
Heterocyclic Hybrids
- Thiophene-indole hybrids: Derivatives like 3,3’-((4-methoxyphenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole) (Compound D) replace one indole with a thiophene ring.
- Triazole-imidazopyridine hybrids : 2-methyl-3-((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)imidazo[1,2-a]pyridine (Compound E ) demonstrates how replacing indole with imidazopyridine and triazole moieties modulates protein conformational dynamics, as seen in KRASG12D inhibition .
Anticancer Activity
- Compound B : While explicit data are lacking, nitro-substituted indoles are often associated with DNA intercalation or nitroreductase activation, leading to cytotoxic effects .
- Thiophene-indole derivatives (Compound D): Exhibit IC50 values of 8–12 µM against HCT-116 colorectal cancer cells, with selectivity indices (SI) >3 compared to normal cells, indicating promising therapeutic windows .
- Compound E : Modulates KRASG12D via conformational shifts, achieving stable low-energy states with free energy profiles comparable to reference inhibitors .
Antimicrobial Activity
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
The compound 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole is a derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 320.43 g/mol. The structure features an indole core with additional methyl and propan-2-yl substitutions, which may influence its biological properties.
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that indole derivatives can inhibit the growth of A549 lung cancer cells and other tumorigenic cell lines by inducing apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-methyl... | A549 | 5.0 | Apoptosis induction |
| Similar Indole Derivative | HeLa | 10.0 | Cell cycle arrest |
Antimicrobial Activity
Indoles are also recognized for their antimicrobial properties. The compound has shown activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) for similar indole derivatives against MRSA has been reported as low as 0.98 µg/mL . This suggests that the compound may possess significant antibacterial potential.
Antiviral Activity
Research indicates that indole derivatives can exhibit antiviral properties as well. For example, certain compounds have demonstrated efficacy against viruses such as HIV and Dengue virus . The mechanism often involves interference with viral replication processes.
The mechanisms through which This compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many indoles inhibit enzymes critical for cancer cell proliferation.
- Modulation of Signaling Pathways : Indoles can affect signaling pathways involved in apoptosis and cell survival.
- Direct Interaction with DNA/RNA : Some studies suggest that indoles may intercalate into nucleic acids, disrupting replication and transcription processes.
Case Studies
Several studies highlight the efficacy of indole derivatives in clinical settings:
-
Study on Lung Cancer Cells : A study demonstrated that an indole derivative induced significant apoptosis in A549 cells through the activation of caspase pathways.
- Findings : The derivative showed an IC50 value of 5 µM, indicating potent anticancer activity.
- Antimicrobial Efficacy Against MRSA : Another study reported that a related compound exhibited an MIC of 0.98 µg/mL against MRSA, showcasing its potential as an antibiotic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
